molecular formula C15H9ClN2O4 B10958310 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10958310
M. Wt: 316.69 g/mol
InChI Key: VSTJYSGVYVDMHQ-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a chloro-substituted methylphenyl group and a nitro-substituted isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of 5-chloro-2-methylbenzoic acid to introduce the nitro group. This is followed by cyclization with phthalic anhydride under acidic conditions to form the isoindole-dione structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution of the chloro group can produce a variety of substituted isoindole-dione compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. These compounds may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and high-performance materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione and its derivatives involves interaction with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and chloro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione:

    2-(5-chloro-2-methylphenyl)-4-amino-1H-isoindole-1,3(2H)-dione: The amino group provides different chemical properties and biological activities compared to the nitro group.

    2-(5-chloro-2-methylphenyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione: The hydroxy group introduces additional hydrogen bonding capabilities, affecting solubility and reactivity.

Uniqueness

The presence of both the nitro and chloro groups in 2-(5-chloro-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C15H9ClN2O4

Molecular Weight

316.69 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H9ClN2O4/c1-8-5-6-9(16)7-12(8)17-14(19)10-3-2-4-11(18(21)22)13(10)15(17)20/h2-7H,1H3

InChI Key

VSTJYSGVYVDMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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